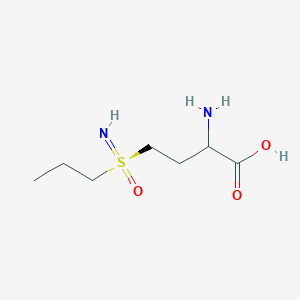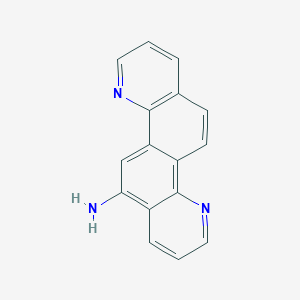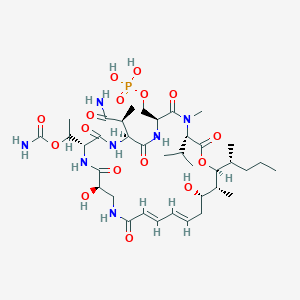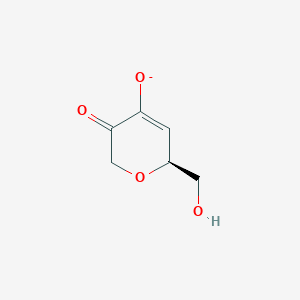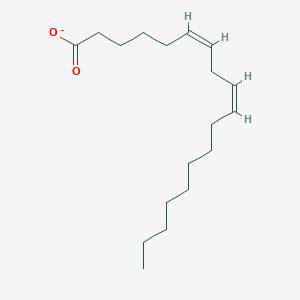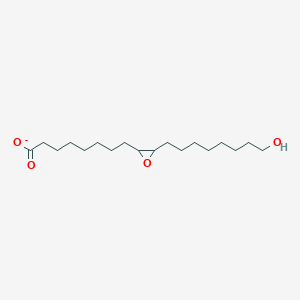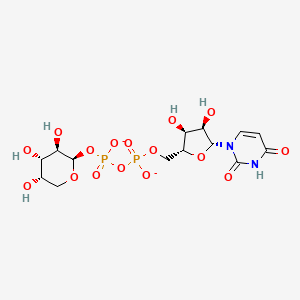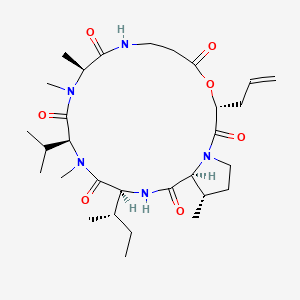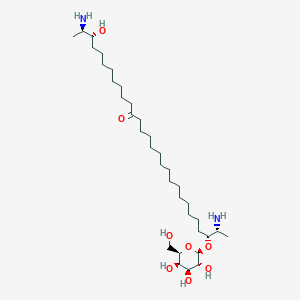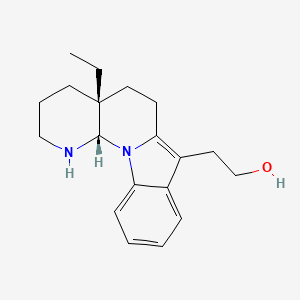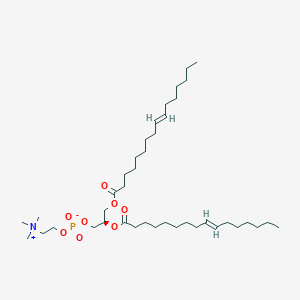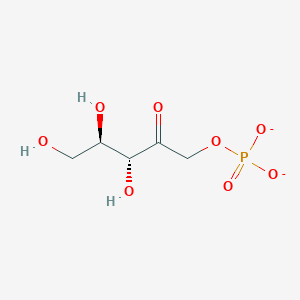
D-ribulose 1-phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-ribulose 1-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of D-ribulose 5-phosphate. Major structute at pH 7.3. It is a conjugate base of a D-ribulose 1-phosphate.
Applications De Recherche Scientifique
Enzymatic Synthesis and Isolation
D-ribulose 1-phosphate plays a role in enzymatic reactions and has been the subject of studies focusing on its synthesis and isolation. For instance, the enzymatic synthesis of D-[14C]ribulose 1,5-bisphosphate from D-[14C]glucose through coupled reactions catalyzed by various enzymes showcases its importance in biochemical pathways. This method has been shown to be a reliable way to synthesize D-ribulose 1,5-bisphosphate with high purity and specific radioactivity, indicating its potential for various research applications (G. Kuehn & T. Hsu, 1978).
Role in Carbon Assimilation and Photosynthesis
D-ribulose 1-phosphate is closely related to D-ribulose 1,5-bisphosphate, a crucial compound in photosynthesis and carbon fixation. Research on ribulose bisphosphate carboxylase/oxygenase from various sources, including blue-green algae, has shed light on the molecular weight, subunit composition, and catalytic properties of this enzyme. These studies contribute to our understanding of the enzyme's role in the carbon assimilation pathways, highlighting the importance of D-ribulose 1-phosphate and its derivatives in fundamental biological processes (R. Tabita, S. Stevens, & R. Quijano, 1974).
Inhibition Studies and Metabolic Regulation
Inhibition studies of D-ribulose 1,5-bisphosphate carboxylase by compounds like pyridoxal 5'-phosphate have provided insights into the enzyme's regulatory mechanisms and its interaction with D-ribulose 1-phosphate derivatives. Such research helps in understanding the metabolic regulation of photosynthesis and the potential for manipulating these pathways for improved efficiency (W. Whitman & F. Tabita, 1976).
Methodological Advances in Enzyme Assays
The development of non-radioactive microplate-based assays for measuring the activity of ribulose-1,5-bisphosphate carboxylase/oxygenase represents a methodological advance in studying enzymes related to D-ribulose 1-phosphate. These assays offer high sensitivity and convenience, facilitating the analysis of enzyme activity in various plant species and under different conditions, thus expanding the research applications for D-ribulose 1-phosphate and its related compounds (Ronan Sulpice et al., 2007).
Metabolic Pathways and Enzyme Characterization
Studies on enzymes like D-ribulose-5-phosphate 3-epimerase from sources such as calf liver have contributed to our knowledge of the metabolic pathways involving D-ribulose 1-phosphate. The purification, properties, and enzymatic activity of such enzymes are crucial for understanding their roles in metabolic pathways, offering potential applications in biotechnology and pharmaceuticals (T. Wood, 1979).
Propriétés
Nom du produit |
D-ribulose 1-phosphate(2-) |
|---|---|
Formule moléculaire |
C5H9O8P-2 |
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
[(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/p-2/t3-,5-/m1/s1 |
Clé InChI |
NBOCCPQHBPGYCX-NQXXGFSBSA-L |
SMILES isomérique |
C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O |
SMILES canonique |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



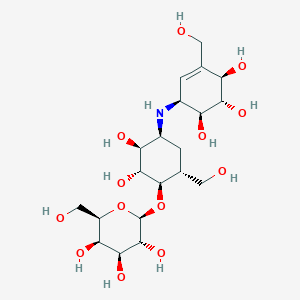
![bis[1-(hydroxy-kO)-5-{[2-(2-methoxyethoxy)ethoxy]methyl}-2-(sulfanyl-kS)pyridiniumato(2-)]zinc](/img/structure/B1261782.png)

